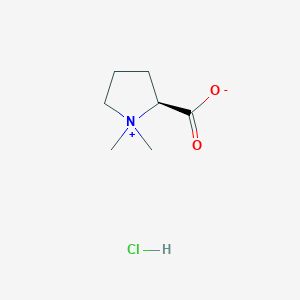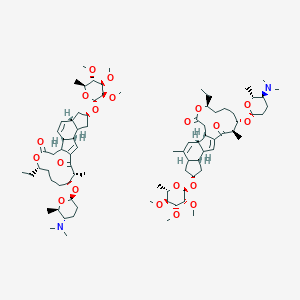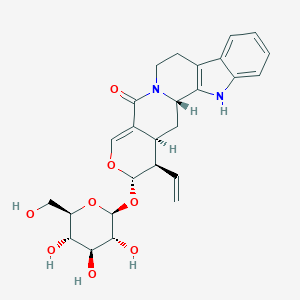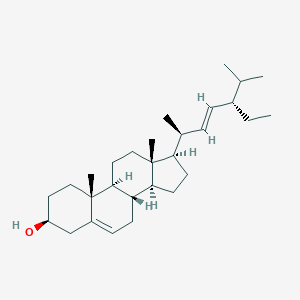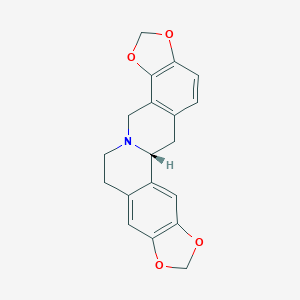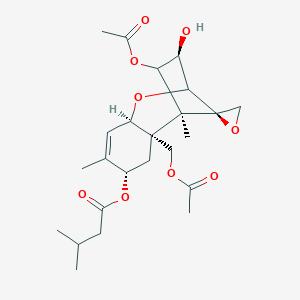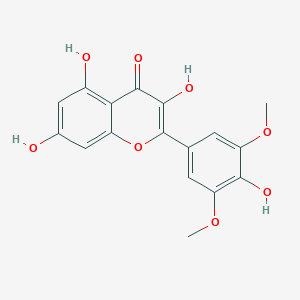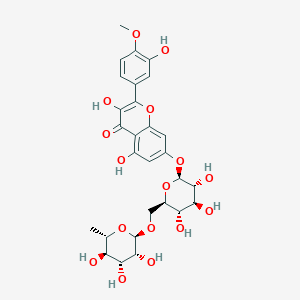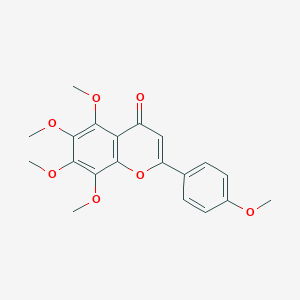
Datiscetin
Übersicht
Beschreibung
Datiscetin is a tetrahydroxyflavone that is 7-hydroxyflavonol bearing two additional hydroxy substituents at positions 2' and 5. It is a tetrahydroxyflavone and a 7-hydroxyflavonol.
This compound is a natural product found in Dianthus caryophyllus with data available.
Wissenschaftliche Forschungsanwendungen
C15H10O6 C_{15}H_{10}O_{6} C15H10O6
und ein Molekulargewicht von 286,24 . Im Folgenden finden Sie eine umfassende Analyse der wissenschaftlichen Forschungsanwendungen von Datiscetin in verschiedenen Bereichen:Pharmakologie: Aktivierung von PXR
This compound wurde auf seine Fähigkeit untersucht, den Prägnan-X-Rezeptor (PXR) zu aktivieren, der Gene reguliert, die an der Arzneimitteltransport und -stoffwechsel beteiligt sind. Diese Aktivierung deutet auf mögliche Anwendungen bei der Modulation der Pharmakokinetik und der Interaktion von Medikamenten untereinander hin .
Anti-mikrobielle Therapie: Induktion von HDP
Die Forschung zeigt, dass this compound die Synthese von Wirtsabwehrpeptiden (HDPs) induzieren kann, die Teil des angeborenen Immunsystems sind und in der Lage sind, eine breite Palette von Krankheitserregern zu töten. Diese Eigenschaft positioniert this compound als Kandidaten für die Entwicklung neuartiger antimikrobieller Therapien .
Epigenetische Forschung: Modulation der Genexpression
This compound ist bekannt für seine epigenetischen Funktionen, insbesondere bei der Modulation der Genexpression. Seine Auswirkungen auf die Expression von HDP-Genen bei Hühnern wurden festgestellt, was Auswirkungen auf das Verständnis der epigenetischen Regulation in Forschungs- und therapeutischen Kontexten haben könnte .
Entzündungshemmende Anwendungen
Die Fähigkeit der Verbindung, PXR zu aktivieren, deutet auch auf mögliche entzündungshemmende Anwendungen hin, da die Aktivierung von PXR mit der Unterdrückung von Entzündungsreaktionen in verschiedenen Krankheitsmodellen in Verbindung gebracht wurde .
Onkologie: Krebsforschung
Flavonoide wie this compound sind in der Krebsforschung aufgrund ihrer antioxidativen Eigenschaften und ihres Potenzials zur Modulation von Zellsignalwegen im Zusammenhang mit der Krebsprogresion von Interesse. Obwohl spezifische Studien zu den krebshemmenden Wirkungen von this compound begrenzt sind, legt seine strukturelle Ähnlichkeit mit anderen Flavonoiden mögliche Anwendungen in diesem Bereich nahe .
Ernährungswissenschaft: Nahrungsergänzungsmittel
Aufgrund seines Vorkommens in bestimmten Pflanzen und seiner biologischen Aktivitäten könnte this compound als Nahrungsergänzungsmittel untersucht werden. Seine potenziellen gesundheitlichen Vorteile wie antimikrobielle und entzündungshemmende Wirkungen machen es zu einer Verbindung von Interesse in der Ernährungswissenschaft .
Kosmetikindustrie: Hautpflegeprodukte
Die antioxidativen Eigenschaften von this compound können in Hautpflegeformulierungen von Vorteil sein. Antioxidantien helfen, oxidativen Stress zu bekämpfen, der mit Hautalterung in Verbindung gebracht wird, was eine Rolle für this compound in Anti-Aging-Produkten nahelegt .
Veterinärmedizin: Tiergesundheit
Die Induktion von HDPs durch this compound könnte in der Veterinärmedizin genutzt werden, um die angeborene Immunantwort bei Tieren zu verbessern, was möglicherweise den Bedarf an Antibiotika verringert und zu einer besseren Tiergesundheitsversorgung beiträgt .
Wirkmechanismus
- Datiscetin is a flavonoid compound with the molecular formula C15H10O6 and a molecular weight of 286.24 g/mol .
- Its primary targets include:
- By binding to their active sites, it disrupts their function, leading to downstream effects on cell signaling, proliferation, and survival .
- Affected pathways include:
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Biochemische Analyse
Biochemical Properties
Datiscetin is a tetrahydroxyflavone, a type of flavonoid . Flavonoids are known to interact with various enzymes, proteins, and other biomolecules. They play significant roles in biochemical reactions, often acting as antioxidants, enzyme inhibitors, and signaling molecules
Cellular Effects
They can modulate cell signaling pathways, affect gene expression, and alter cellular metabolism . For instance, they can inhibit the aggregation of amyloidogenic proteins, which is a pathological hallmark of various neurodegenerative diseases .
Molecular Mechanism
The molecular mechanism of this compound is not fully elucidated. It is known that flavonoids can exert their effects at the molecular level through various mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
This compound is a product of the phenylpropanoid pathway This pathway is responsible for the synthesis of a wide variety of plant secondary metabolites, including flavonoids
Eigenschaften
IUPAC Name |
3,5,7-trihydroxy-2-(2-hydroxyphenyl)chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O6/c16-7-5-10(18)12-11(6-7)21-15(14(20)13(12)19)8-3-1-2-4-9(8)17/h1-6,16-18,20H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCNLFPKXBGWWDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50197378 | |
| Record name | Datiscetin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50197378 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
480-15-9 | |
| Record name | Datiscetin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=480-15-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Datiscetin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000480159 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Datiscetin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50197378 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,5,7-trihydroxy-2-(2-hydroxyphenyl)-4-benzopyrone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.857 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DATISCETIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M8C5EH705I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



